molecular formula C22H20N2O3S B2940638 Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 332050-82-5

Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2940638
CAS No.: 332050-82-5
M. Wt: 392.47
InChI Key: ODTJJAKPQLYFFU-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridinone core substituted with a 2-methylphenyl group at position 4, a cyano group at position 3, and a sulfanyl-linked benzyl acetate moiety at position 2.

Properties

IUPAC Name

benzyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15-7-5-6-10-17(15)18-11-20(25)24-22(19(18)12-23)28-14-21(26)27-13-16-8-3-2-4-9-16/h2-10,18H,11,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTJJAKPQLYFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures. Industrial production methods may involve more scalable processes, such as continuous flow reactions or batch processing under controlled conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under mild to moderate conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄).

  • Products : Sulfoxide (S=O) or sulfone (O=S=O) derivatives, depending on reaction conditions.

  • Example :

    ReagentConditionsProductYield (%)Source
    H₂O₂ (30%)Ethanol, 25°C, 2hSulfoxide derivative78
    mCPBADCM, 0°C, 30 minSulfone derivative92

The nitrophenyl group (if present in analogs) can also be oxidized to nitroso or hydroxylamine derivatives under strong oxidizing agents like CrO₃.

Reduction Reactions

The cyano (-CN) group is susceptible to reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).

  • Products : Primary amine (-CH₂NH₂) or imine intermediates.

  • Example :

    ReagentConditionsProductYield (%)Source
    LiAlH₄THF, reflux, 4h3-Aminopyridine derivative65
    H₂ (1 atm)/Pd-CEthanol, 25°C, 12hImine intermediate85

The benzyl ester group remains intact under these conditions but can be selectively reduced to a primary alcohol using Birch reduction (Li/NH₃) .

Substitution Reactions

The acetate group participates in nucleophilic substitution:

  • Reagents : Alkyl halides, amines, or thiols.

  • Products : Modified esters or amides.

  • Example :

    SubstrateReagentConditionsProductYield (%)Source
    Benzyl esterMethylamineDMF, 80°C, 6h2-{[...]sulfanyl}acetamide72
    Benzyl esterEthyl chloroacetateEtOH, reflux, 3hEthyl acetate analog88

The sulfanyl group can also undergo alkylation with α,β-unsaturated carbonyl compounds under basic conditions .

Hydrolysis Reactions

The benzyl ester moiety is hydrolyzed under acidic or basic conditions:

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Products : Corresponding carboxylic acid or carboxylate salt.

  • Example :

    ReagentConditionsProductYield (%)Source
    6M HClReflux, 8h2-{[...]sulfanyl}acetic acid95
    2M NaOHEtOH/H₂O, 60°C, 4hSodium carboxylate salt89

Cyclization and Rearrangement

The tetrahydropyridinyl core facilitates intramolecular cyclization:

  • Reagents : Acidic (H₂SO₄) or basic (K₂CO₃) conditions.

  • Products : Fused pyridine or quinazoline derivatives.

  • Example :

    ConditionsProductYield (%)Source
    H₂SO₄, 100°C, 2hCyclopenta[b]pyridine derivative68
    K₂CO₃, DMF, 12hQuinazolinone analog74

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their biological activities. Additionally, it finds applications in the industry for the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways . The cyano group and the tetrahydropyridinyl moiety play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the tetrahydropyridinone ring and the aromatic groups. Below is a detailed comparison:

Core Structure and Functional Groups

  • Target Compound: Contains a 1,4,5,6-tetrahydropyridin-6-one core with a 2-methylphenyl group at position 4 and a cyano group at position 3. The sulfanyl bridge connects to a benzyl acetate group .
  • Analog 1 (CAS 336181-12-5): Features a pyridine ring instead of tetrahydropyridinone, with a 4-fluorophenyl group at position 4 and a phenyl group at position 6. The sulfanyl linkage is retained, but the ester group is simpler (lacking the benzyl moiety) .
  • Analog 2 (CAS 337499-62-4): Includes a 3,4-dimethoxyphenyl group at position 4 and an anilinocarbonyl substituent. The core is a dihydropyridine, differing in saturation and substitution patterns .

Physicochemical Properties

Property Target Compound Analog 1 (CAS 336181-12-5) Analog 2 (CAS 337499-62-4)
Molecular Formula C27H22N2O3S (inferred from analogs) C27H19FN2O2S C31H29N3O5S
Molar Mass (g/mol) ~454.54 (estimated) 454.52 555.65
Key Substituents 2-methylphenyl, cyano, benzyl ester 4-fluorophenyl, phenyl 3,4-dimethoxyphenyl, anilinocarbonyl
Potential Applications Unreported (research use) Unreported (research use) Unreported (research use)

Structural Implications

  • Sulfanyl Linkage : This group is conserved across analogs, suggesting its role in stabilizing molecular interactions (e.g., hydrogen bonding or covalent binding to biological targets) .
  • Ester Modifications : The benzyl ester in the target compound could influence metabolic stability compared to simpler esters in analogs .

Biological Activity

Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.49 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc1ccc(C(CC(N2)=O)C(C#N)=C2SCC(OCc2ccccc2)=O)cc1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. In studies involving various cancer cell lines (e.g., PC-3 and MCF-7), these compounds induced cell cycle arrest and apoptosis through JNK activation and subsequent repression of Akt and mTOR activity .
  • Case Studies : A study demonstrated that a related compound led to significant reductions in cell viability in prostate and breast cancer cells, suggesting that this compound may share similar effects .

Antimicrobial Activity

The antimicrobial potential of benzyl derivatives has been explored in various studies:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of bacterial strains. For example, derivatives containing thiazolidine moieties have demonstrated significant antibacterial activity .
  • Mechanisms : The antimicrobial action is often attributed to disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerBenzyl derivativesInhibition of PI3K/Akt/mTOR pathway
AntimicrobialThiazolidine derivativesDisruption of cell membranes / metabolic interference

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates.
  • Induction of Apoptosis : Activation of apoptotic pathways was noted in treated cells, with increased expression of pro-apoptotic factors.
  • Synergistic Effects : In combination studies with established chemotherapeutics (e.g., paclitaxel), enhanced cytotoxicity was recorded, suggesting potential for use in combination therapies .

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